4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid
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Overview
Description
4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid is an organic compound with the molecular formula C12H15NO4. It is also known by its systematic name, N-Carbobenzoxy-4-aminobutyric acid. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of 4-aminobutyric acid. The benzyloxycarbonyl group is commonly used in organic synthesis to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid typically involves the protection of the amino group of 4-aminobutyric acid with a benzyloxycarbonyl group. One common method is to react 4-aminobutyric acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve 4-aminobutyric acid in a suitable solvent, such as water or an organic solvent like dichloromethane.
- Add sodium hydroxide to the solution to deprotonate the amino group.
- Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stir the reaction mixture for several hours at room temperature to ensure complete reaction.
- Extract the product with an organic solvent and purify it by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed by hydrolysis using acidic or basic conditions, yielding 4-aminobutyric acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-aminobutyric acid
Reduction: 4-aminobutanol
Substitution: Depending on the reagent used, various substituted derivatives of 4-aminobutyric acid can be formed.
Scientific Research Applications
4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein structure.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during chemical transformations. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, revealing the free amino group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy-4-aminobutyric acid: A similar compound with the same protecting group but different amino acid backbone.
N-Carbobenzoxy-L-valine: Another compound with a benzyloxycarbonyl group protecting the amino group of L-valine.
N-Carbobenzoxy-L-phenylalanine: A compound with a benzyloxycarbonyl group protecting the amino group of L-phenylalanine.
Uniqueness
4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid is unique due to its specific structure, which includes a benzyloxycarbonyl-protected amino group and a 3-methylbutanoic acid backbone. This combination of features makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-methyl-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-10(7-12(15)16)8-14-13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
WQIDIZICTXENKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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